Metioprim
Overview
Description
Metioprim is a synthetic antibacterial agent that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is necessary for the production of nucleic acids and proteins in bacteria. By inhibiting DHFR, this compound disrupts bacterial DNA synthesis, leading to the inhibition of bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metioprim can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzyl chloride with 2,4-diaminopyrimidine in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Metioprim undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form methionine sulfoxide and methoxysulfonic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or other strong bases in organic solvents.
Major Products
Scientific Research Applications
Metioprim has several scientific research applications:
Mechanism of Action
Metioprim exerts its antibacterial effects by competitively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible for converting dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of nucleic acids and proteins. By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, leading to the disruption of DNA synthesis and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another DHFR inhibitor with a similar mechanism of action but different chemical structure.
Brodimoprim: A related compound with similar antibacterial activity but different pharmacokinetic properties.
Uniqueness
Metioprim is unique in its specific inhibition of bacterial DHFR and its synergistic activity when combined with other antibacterial agents like sulfonamides. This combination enhances its efficacy against a broader range of bacterial species .
Properties
CAS No. |
68902-57-8 |
---|---|
Molecular Formula |
C14H18N4O2S |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
InChI Key |
HRZQMMXCASMDBP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N |
Canonical SMILES |
COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N |
Appearance |
Solid powder |
Key on ui other cas no. |
68902-57-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((3,5-dimethoxy-4-(methylthio)phenyl)methyl)-2,4-pyrimidinediamine methioprim metioprim Ro 126995 Ro-126995 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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